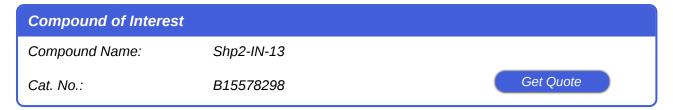


Application Notes and Protocols for Shp2-IN-13 in RTK-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-13 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). In many cancers, aberrant RTK signaling drives tumor cell proliferation, survival, and differentiation, often through the RAS-mitogen-activated protein kinase (MAPK) pathway. SHP2 acts as a crucial node in this pathway, and its inhibition presents a promising therapeutic strategy for a variety of RTK-driven malignancies. These application notes provide detailed protocols for utilizing **Shp2-IN-13** as a tool to investigate and potentially target RTK-driven cancers.

Mechanism of Action

Shp2-IN-13 is an allosteric inhibitor that binds to a "tunnel site" of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the interaction of SHP2 with its upstream activators and downstream substrates, effectively blocking the propagation of signals from activated RTKs to the RAS-MAPK cascade. A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK), and the phosphorylation of ERK (pERK) is a reliable biomarker for assessing the activity of the pathway and the efficacy of SHP2 inhibition.



Data Presentation

The following tables summarize the inhibitory activity of **Shp2-IN-13** and other relevant SHP2 inhibitors against the SHP2 enzyme and in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Shp2-IN-13

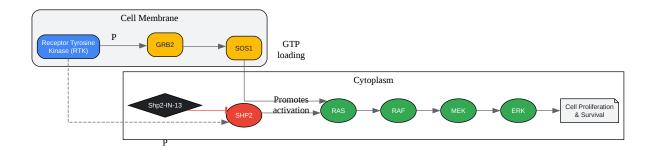
Target	Assay	IC50	Reference
SHP2	Enzymatic Assay	83.0 nM	[1]
pERK Signaling	NCI-H1975-OR (NSCLC)	0.63 ± 0.32 μM	[1]
pERK Signaling	NSCLC cells	0.59 μΜ	[1]

Table 2: Comparative IC50 Values of Allosteric SHP2 Inhibitors in RTK-Driven Cancer Cell Lines

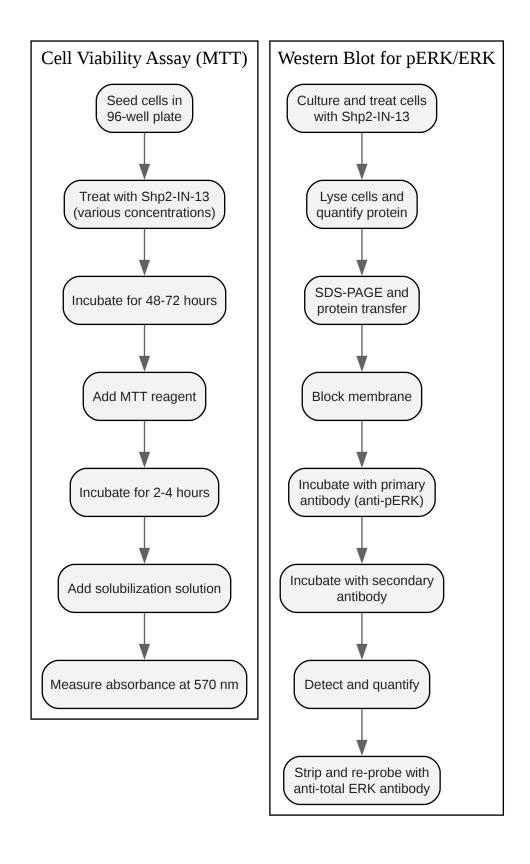
Inhibitor	Cell Line	Cancer Type	RTK/Driver Mutation	IC50 (μM)	Reference
SHP099	PC9	Lung Adenocarcino ma	EGFR	7.536 (24h)	
SHP099	PC9GR	Lung Adenocarcino ma	EGFR	8.900 (24h)	
RMC-4550	MOLM-14	AML	FLT3-ITD	0.146	
RMC-4550	MV4-11	AML	FLT3-ITD	0.120	
RMC-4550	Kasumi-1	AML	KIT N822K	0.193	-
RMC-4550	SKNO-1	AML	KIT N822K	0.480	

Mandatory Visualizations









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Shp2-IN-13 in RTK-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578298#shp2-in-13-for-studying-rtk-driven-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com